molecular formula C21H27BF4N2 B1270758 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate CAS No. 245679-18-9

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Cat. No. B1270758
M. Wt: 394.3 g/mol
InChI Key: VNRDQIOMNLIVQJ-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is a chemical compound with the molecular formula C21H27BF4N2 . It has a molecular weight of 394.26 . The compound is solid in form and is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a central imidazolium ring, which is a five-membered ring containing two nitrogen atoms, flanked by two 2,4,6-trimethylphenyl groups . The compound also contains a tetrafluoroborate anion .


Chemical Reactions Analysis

This compound is known to act as a ligand in various chemical reactions . For instance, it can be used in ruthenium-catalyzed selective reduction of nitriles to primary amines, and in nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene .


Physical And Chemical Properties Analysis

This compound has a melting point of 290-296 °C . It is solid in form and is typically stored at room temperature .

Safety And Hazards

This compound is classified as Acute Tox. 4 Inhalation - Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDQIOMNLIVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370167
Record name 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

CAS RN

245679-18-9
Record name 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Reactant of Route 6
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Citations

For This Compound
31
Citations
LD Vazquez-Serrano, BT Owens, JM Buriak - Inorganica chimica acta, 2006 - Elsevier
A series of new iridium complexes containing N-heterocyclic carbene ligands (NHCs) has been prepared and tested for hydrogenation of primary (1-octene), secondary (cyclohexene), …
Number of citations: 133 www.sciencedirect.com
J Tönnemann, R Scopelliti… - European Journal of …, 2014 - Wiley Online Library
Imidazolin‐2‐imine and imidazolidin‐2‐imine ligands are versatile N donors in transition metal chemistry. Here, we describe the synthesis and characterization of (arene)Ru complexes …
EAB Kantchev, JY Ying - Organometallics, 2009 - ACS Publications
Further explorations of the catalytic potential of N-heterocyclic carbene (NHC) ligated palladacycles as catalysts for Pd-mediated transformations have been hampered by the lack of …
Number of citations: 88 pubs.acs.org
D Addis, S Enthaler, K Junge, B Wendt, M Beller - Tetrahedron Letters, 2009 - Elsevier
Easily accessible in situ catalysts composed of [Ru(cod)(2-methylallyl) 2 ] and N-heterocyclic carbene ligands have been developed for the environmentally benign hydrogenation of …
Number of citations: 87 www.sciencedirect.com
Q Zhou, KM Cobb, T Tan… - Journal of the American …, 2016 - ACS Publications
Asymmetric preparation of all-carbon quaternary stereocenters is an important goal. Despite advances in formation of highly enantioenriched products with quaternary stereocenters …
Number of citations: 115 pubs.acs.org
J Hosek, M Rybackova, J Cejka, J Cvacka… - …, 2015 - ACS Publications
The stereoselective addition of 2-(perfluorohexyl)ethyllithium to moderately hindered diimines led to racemic diamines, which were further transformed to light or heavy fluorous …
Number of citations: 19 pubs.acs.org
JP Morgan, JH Shrimp - Journal of Chemical Education, 2014 - ACS Publications
Undergraduate students in the teaching laboratory have successfully used N-heterocyclic carbenes (NHCs) as organocatalysts for the acetylation of primary alcohols, despite the high …
Number of citations: 4 pubs.acs.org
JB Binder, IA Guzei, RT Raines - Advanced synthesis & …, 2007 - Wiley Online Library
Tuning the electronic and steric environment of olefin metathesis catalysts with specialized ligands can adapt them to broader applications, including metathesis in aqueous solvents. …
Number of citations: 87 onlinelibrary.wiley.com
M Feller - Physical sciences reviews, 2018 - degruyter.com
This review focuses on the selective catalytic hydrogenation of nitriles to primary amines both homogeneously and heterogeneously with transition metal-based catalysts in the view of …
Number of citations: 8 www.degruyter.com
X LI, SHI Feng, L LU, Y DENG - Journal of Fuel Chemistry and …, 2010 - Elsevier
Effect of ionic liquids (ILs) as media for the decomposition of formic acid in the presence of organic amine was investigated, and this activity was observed to be markedly promoted by …
Number of citations: 8 www.sciencedirect.com

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